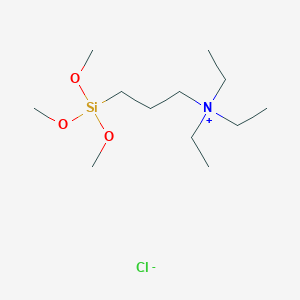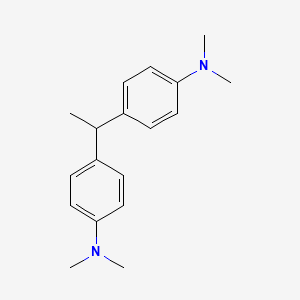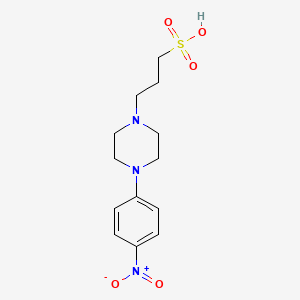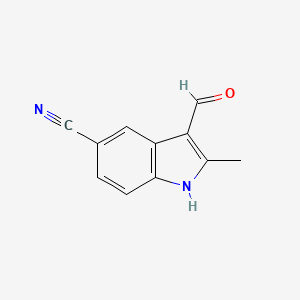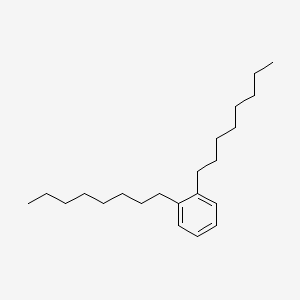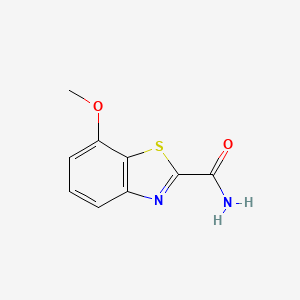
2-Benzothiazolecarboxamide, 7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxamide, 7-methoxy- is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a carbamoyl group at the 2-position and a methoxy group at the 7-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide, 7-methoxy- typically involves the cyclization of substituted anilines with chloroacetamide and sulfur in the presence of triethylamine. The reaction proceeds through the formation of monothiooxamides, which are then cyclized using potassium ferricyanide (K3Fe(CN)6) in alkaline conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: Industrial production of 2-Benzothiazolecarboxamide, 7-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolecarboxamide, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles
Scientific Research Applications
2-Benzothiazolecarboxamide, 7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an anthelmintic agent and its activity against various parasites.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxamide, 7-methoxy- involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it can bind to bacterial DNA, disrupting replication and transcription processes. Additionally, it can perturb bacterial cell membranes, leading to cell lysis . The compound’s activity against parasites is attributed to its ability to interfere with essential metabolic pathways .
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biology.
6-Methoxybenzothiazole-2-carbamates: Explored for their anthelmintic activity.
Uniqueness: 2-Benzothiazolecarboxamide, 7-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a carbamoyl group and a methoxy group on the benzothiazole ring makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
7-methoxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-13-6-4-2-3-5-7(6)14-9(11-5)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
NHAFFSUOBBUBOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


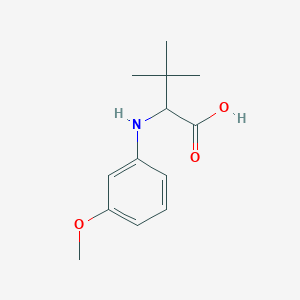
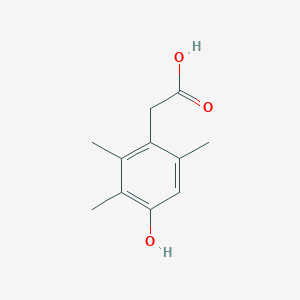
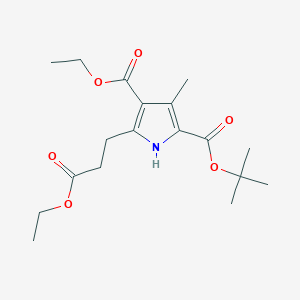
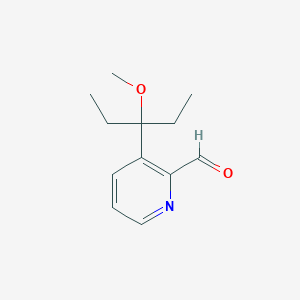
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8513835.png)
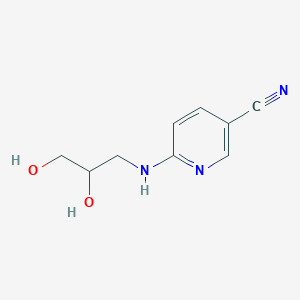
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
